![molecular formula C22H29NO4S B14236244 Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester CAS No. 253426-66-3](/img/structure/B14236244.png)
Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester is a chemical compound with the molecular formula C22H29NO4S This compound is known for its unique structural features, which include a carbamic acid moiety, a phenylsulfonyl group, and a phenylmethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester typically involves the reaction of 1-(phenylsulfonyl)octylamine with phenylmethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent product quality and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, to form carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The overall mechanism may involve multiple pathways, including modulation of signaling cascades and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, [1-(phenylsulfonyl)hexyl]-, phenylmethyl ester
- Carbamic acid, [1-(phenylsulfonyl)decyl]-, phenylmethyl ester
- Carbamic acid, [1-(phenylsulfonyl)octyl]-, methyl ester
Uniqueness
Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The length of the octyl chain and the presence of the phenylmethyl ester group differentiate it from other similar compounds, potentially leading to unique applications and properties.
Eigenschaften
CAS-Nummer |
253426-66-3 |
|---|---|
Molekularformel |
C22H29NO4S |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
benzyl N-[1-(benzenesulfonyl)octyl]carbamate |
InChI |
InChI=1S/C22H29NO4S/c1-2-3-4-5-12-17-21(28(25,26)20-15-10-7-11-16-20)23-22(24)27-18-19-13-8-6-9-14-19/h6-11,13-16,21H,2-5,12,17-18H2,1H3,(H,23,24) |
InChI-Schlüssel |
RDMWKLGZGNBVKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(NC(=O)OCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro-](/img/structure/B14236163.png)

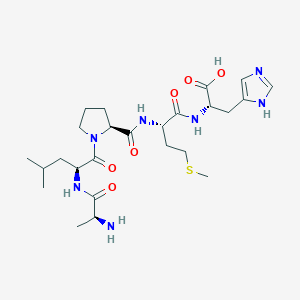
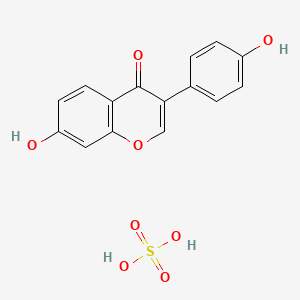
![Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate](/img/structure/B14236194.png)
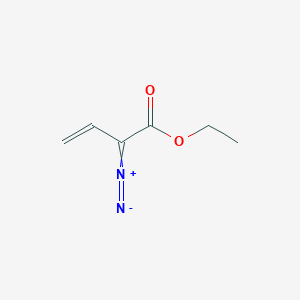
![Benzoic acid, 5-[[(2,4-dihydroxyphenyl)thioxomethyl]amino]-2-hydroxy-](/img/structure/B14236211.png)
![2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]-](/img/structure/B14236219.png)
![N~1~-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14236224.png)
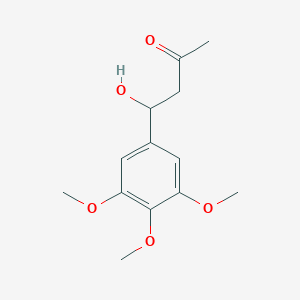
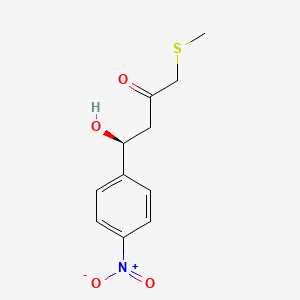
![1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-](/img/structure/B14236268.png)
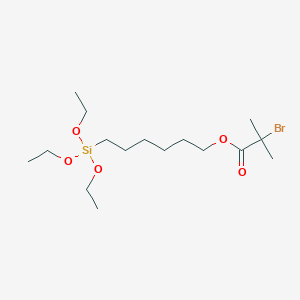
![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)
